1-(4-chlorobenzyl)-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole
Description
Properties
Molecular Formula |
C26H27ClN2 |
|---|---|
Molecular Weight |
403.0 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]-2-[1-[4-(2-methylpropyl)phenyl]ethyl]benzimidazole |
InChI |
InChI=1S/C26H27ClN2/c1-18(2)16-20-8-12-22(13-9-20)19(3)26-28-24-6-4-5-7-25(24)29(26)17-21-10-14-23(27)15-11-21/h4-15,18-19H,16-17H2,1-3H3 |
InChI Key |
JPUNBMOUKBNZAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Multi-Step Condensation and Alkylation Approach
The most widely documented method involves a multi-step sequence starting from o-phenylenediamine (1). Initial condensation with 4-chlorobenzyl chloride forms the 1-(4-chlorobenzyl)-1H-benzimidazole intermediate (2), followed by alkylation at the C2 position using 1-[4-(2-methylpropyl)phenyl]ethyl bromide (3).
Reaction Conditions:
-
Step 1 (Condensation):
-
Reactant ratio: 1:1.2 (o-phenylenediamine : 4-chlorobenzyl chloride)
-
Solvent: Ethanol (anhydrous)
-
Catalyst: Conc. HCl (10 mol%)
-
Temperature: 80°C, 12 h
-
Yield: 78–82%
-
-
Step 2 (Alkylation):
-
Reactant ratio: 1:1.5 (Intermediate 2 : Alkylating agent 3)
-
Solvent: Dimethylformamide (DMF)
-
Base: Potassium carbonate (2.5 equiv)
-
Temperature: 110°C, 24 h
-
Yield: 65–70%
-
Purification:
-
Recrystallization from ethanol/water (3:1 v/v) achieves >98% purity.
-
Column chromatography (SiO₂, hexane/ethyl acetate 4:1) resolves stereochemical byproducts .
Palladium-Catalyzed Coupling Strategy
Alternative routes employ palladium-mediated cross-coupling to construct the branched alkyl chain. A Suzuki-Miyaura coupling between 1-(4-chlorobenzyl)-2-bromo-1H-benzimidazole (4) and 4-(2-methylpropyl)phenylboronic acid (5) achieves the target structure in one step .
Key Parameters:
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Ligand | XPhos (10 mol%) |
| Solvent | Toluene/EtOH (3:1) |
| Temperature | 90°C, 18 h |
| Yield | 58–63% |
| Turnover Number (TON) | 12.4 |
Advantages:
Solid-Phase Synthesis for High-Throughput Production
Industrial-scale manufacturing utilizes polymer-supported reagents to streamline purification. The benzimidazole core is assembled on Wang resin, with sequential coupling of 4-chlorobenzyl groups and 1-[4-(2-methylpropyl)phenyl]ethyl moieties .
Process Metrics:
| Stage | Details |
|---|---|
| Resin Loading Capacity | 1.2 mmol/g |
| Coupling Efficiency | >95% (per step) |
| Cleavage Conditions | TFA/DCM (1:4), 2 h |
| Overall Yield | 52% (5 steps) |
Continuous Flow Synthesis Optimization
Recent advancements employ microreactor technology to enhance reaction control:
System Configuration:
-
Reactor Type: Corning AFR® (Advanced Flow Reactor)
-
Residence Time: 8 min (condensation), 15 min (alkylation)
-
Temperature Gradient: 70°C → 120°C
-
Productivity: 1.8 kg/day (pilot scale)
Performance Comparison:
| Metric | Batch Mode | Continuous Flow |
|---|---|---|
| Yield | 68% | 83% |
| Impurity Level | 4.2% | 1.1% |
| Energy Consumption | 12.4 kWh/kg | 8.7 kWh/kg |
Crystallographically Guided Purification
X-ray diffraction studies of analogous compounds reveal that recrystallization from tert-butyl methyl ether (TBME) produces phase-pure material with optimal crystal packing . Key parameters include:
Crystallization Data:
| Parameter | Value |
|---|---|
| Solvent System | TBME/n-heptane (2:1) |
| Cooling Rate | 0.5°C/min |
| Final Purity | 99.7% (HPLC) |
| Crystal Density | 1.214 g/cm³ |
Chemical Reactions Analysis
Types of Reactions
1-[(4-chlorophenyl)methyl]-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic reagents (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Biological Activities
The benzimidazole scaffold has been extensively studied for its diverse biological activities. The specific compound 1-(4-chlorobenzyl)-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole has shown promise in several areas:
Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds within this class can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values for certain derivatives suggest their potential as effective antimicrobial agents compared to standard antibiotics .
Antiviral Properties
Benzimidazole derivatives have been reported to possess antiviral activity against several viruses, including hepatitis C virus (HCV). Specific studies have highlighted the effectiveness of certain benzimidazole compounds in inhibiting viral replication, which could lead to new antiviral therapies .
Anticancer Activity
The anticancer potential of benzimidazole derivatives is well-documented. Compounds similar to 1-(4-chlorobenzyl)-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole have shown cytotoxic effects against various cancer cell lines. Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells, making them candidates for further development in cancer therapy .
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of benzimidazole derivatives, including the compound , for their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited MIC values significantly lower than those of standard treatments like ampicillin, suggesting their potential as new antimicrobial agents .
Case Study 2: Antiviral Activity Against HCV
In a controlled study, a group of benzimidazole derivatives was tested for their ability to inhibit HCV replication. The results showed that some compounds had EC50 values in the nanomolar range, indicating strong antiviral activity and providing a basis for further research into their use as antiviral drugs .
Comparative Analysis of Related Compounds
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methyl]-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Electronic Features
A comparative analysis of key benzimidazole derivatives is summarized in Table 1.
Table 1: Structural Comparison of Benzimidazole Derivatives
Key Observations :
- The target compound exhibits greater lipophilicity (logP ~5.2, estimated) compared to morpholine-containing derivatives (e.g., 2c: logP ~3.8) due to its bulky isobutylphenyl group .
- Morpholine derivatives (e.g., 2c) demonstrate improved solubility in polar solvents, attributed to the morpholine ring’s hydrogen-bonding capacity .
Physicochemical Properties
Table 2: Physicochemical Comparison
| Property | Target Compound | 3b () | 2c () |
|---|---|---|---|
| Melting Point (°C) | Not reported | 133–134 | 133.3–134.0 |
| Solubility (mg/mL, H2O) | <0.1 | 0.5 | 2.8 |
| logP (estimated) | 5.2 | 4.1 | 3.8 |
- The target compound’s low aqueous solubility (<0.1 mg/mL) and high logP suggest challenges in formulation, whereas morpholine derivatives (e.g., 2c) achieve better solubility (2.8 mg/mL) .
Biological Activity
The compound 1-(4-chlorobenzyl)-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The molecular formula of the compound is with a structure that includes a benzimidazole core substituted with a chlorobenzyl and an ethyl group containing a 2-methylpropyl phenyl moiety. This structural complexity contributes to its biological activity.
Biological Activity Overview
Benzimidazole derivatives have been studied extensively for various pharmacological effects, including:
- Anti-inflammatory
- Antimicrobial
- Anticancer
- Analgesic
- Antiviral
This compound's specific activities are likely influenced by its unique substituents and the overall molecular configuration.
Anti-inflammatory Activity
Research indicates that benzimidazole derivatives exhibit significant anti-inflammatory effects. The compound interacts with various receptors, such as:
- Transient Receptor Potential Vanilloid-1 (TRPV1)
- Cannabinoid Receptors
These interactions may lead to the modulation of inflammatory pathways, reducing symptoms associated with conditions like arthritis and other inflammatory diseases .
Structure-Activity Relationship (SAR)
A detailed SAR analysis reveals that modifications on the benzimidazole nucleus can enhance or diminish biological activity. For instance, the presence of specific functional groups and their positions significantly affect the compound's potency against targets like COX-2, an enzyme involved in inflammation. Compounds with higher selectivity for COX-2 over COX-1 have been shown to have fewer gastrointestinal side effects, making them more desirable .
Antimicrobial Activity
The antimicrobial properties of benzimidazole derivatives are well-documented. Studies have shown that modifications at the 2-position of the benzimidazole ring can lead to enhanced activity against various pathogens, including bacteria and fungi. The synthesized compound has demonstrated promising results in preliminary screenings against several microbial strains, indicating its potential as an antimicrobial agent .
Case Studies
- Anti-inflammatory Effects : A study focusing on a series of benzimidazole derivatives revealed that certain modifications led to compounds exhibiting up to 470-fold selectivity for COX-2 over COX-1. This selectivity is crucial for developing safer anti-inflammatory medications .
- Antimicrobial Screening : In another investigation, a series of newly synthesized benzimidazole derivatives were tested against common pathogens. The results indicated that compounds with specific substitutions showed significant inhibition zones in agar diffusion tests, suggesting strong antimicrobial potential .
Data Table: Biological Activities of Related Benzimidazole Derivatives
| Compound Name | Activity Type | IC50 Value (µM) | Selectivity (COX-2/COX-1) |
|---|---|---|---|
| Compound A | Anti-inflammatory | 0.12 | 375 |
| Compound B | Antimicrobial | 0.007 | N/A |
| Compound C | Anticancer | 0.05 | N/A |
| Compound D | Analgesic | 0.15 | N/A |
Q & A
Q. What are the optimal synthetic routes for synthesizing this benzimidazole derivative, and how do reaction conditions influence yield?
The synthesis typically involves multi-step nucleophilic substitution and condensation reactions. A common approach includes:
- Reacting 2-(pyridin-2-yl)benzimidazole with 4-chlorobenzyl chloride in the presence of a base like K₂CO₃ to form the chlorobenzyl-substituted intermediate .
- Introducing the 4-(2-methylpropyl)phenylethyl group via alkylation or coupling reactions under reflux conditions (e.g., 60–80°C in DMF or THF) .
Yield optimization requires precise control of stoichiometry, solvent polarity (e.g., DMF enhances nucleophilicity), and catalyst selection (e.g., Pd catalysts for cross-coupling). Thermogravimetric analysis (TGA) can monitor thermal stability during synthesis .
Q. Which spectroscopic techniques are most effective for characterizing structural and electronic properties?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substitution patterns (e.g., chlorobenzyl protons at δ 4.8–5.2 ppm; isobutyl groups at δ 1.2–1.4 ppm) .
- UV-Vis Spectroscopy: Identifies π→π* transitions in the benzimidazole core (absorption peaks ~270–310 nm) and evaluates electronic interactions with substituents .
- Mass Spectrometry (ESI-MS): Validates molecular weight (e.g., [M+H]⁺ peaks) and detects fragmentation patterns .
Q. What initial biological screening assays are appropriate for evaluating pharmacological potential?
- Antimicrobial Activity: Broth microdilution assays (MIC values) against bacterial/fungal strains (e.g., S. aureus, C. albicans) .
- Anti-inflammatory Screening: Carrageenan-induced paw edema models in rodents or COX-2 inhibition assays .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data across studies?
- Meta-Analysis: Compare datasets using standardized protocols (e.g., consistent cell lines, assay conditions). For example, anti-inflammatory activity discrepancies may arise from variations in COX-2 isoform selectivity .
- Structural-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., replacing chlorobenzyl with fluorobenzyl) to isolate contributions to activity .
- Dose-Response Validation: Replicate studies with gradient concentrations to confirm potency thresholds .
Q. What computational strategies predict interactions between this compound and biological targets?
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to targets like α-amylase or acetylcholinesterase. Key interactions include H-bonding with chlorobenzyl groups and hydrophobic contacts with the isobutylphenyl moiety .
- Molecular Dynamics (MD) Simulations: Simulate ligand-protein stability over 100 ns trajectories to assess binding free energy (MM-PBSA/GBSA methods) .
- 3D-QSAR Models: Develop CoMFA/CoMSIA models to correlate substituent electronic properties (e.g., Hammett constants) with activity .
Q. How can substituent modifications enhance pharmacological properties while minimizing toxicity?
- Bioisosteric Replacement: Replace the chlorobenzyl group with trifluoromethyl or methoxy groups to improve metabolic stability .
- Protonation State Tuning: Adjust pKa via heterocyclic substitutions (e.g., morpholine rings) to enhance blood-brain barrier penetration for CNS targets .
- ADMET Profiling: Use SwissADME or pkCSM to predict bioavailability, CYP450 interactions, and hERG liability .
Q. What methodologies analyze supramolecular assembly for non-pharmacological applications?
- X-ray Crystallography: Resolve crystal packing motifs (e.g., π-π stacking of benzimidazole cores) to design metal-organic frameworks (MOFs) .
- Fluorescence Quenching Studies: Evaluate energy transfer efficiency in supramolecular systems (e.g., quantum yield calculations via integrating sphere methods) .
- Electrochemical Impedance Spectroscopy (EIS): Test corrosion inhibition efficiency in acidic media by measuring charge-transfer resistance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
